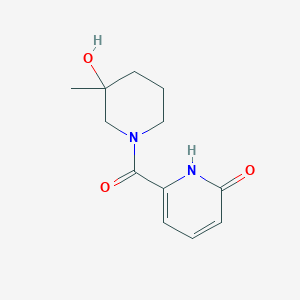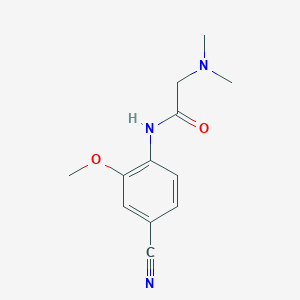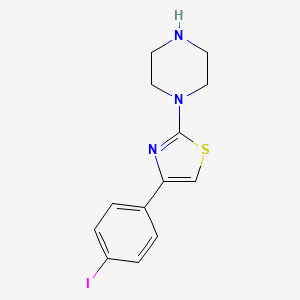![molecular formula C11H19F2NO2S B6645078 N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thianes and has been found to exhibit promising biological activity against various diseases.
Mécanisme D'action
The mechanism of action of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells. Studies have suggested that the compound may inhibit certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The compound has also been found to inhibit cell proliferation by inducing cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and identity can be confirmed by various spectroscopic techniques. The compound has been found to exhibit significant biological activity against various diseases, making it a potential lead compound for drug development.
However, there are also limitations associated with the use of this compound in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. In addition, its toxicity and pharmacokinetic properties have not been fully evaluated.
Orientations Futures
There are several future directions for the study of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine. Further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. In addition, the compound's toxicity and pharmacokinetic properties need to be evaluated to determine its potential as a lead compound for drug development. Further studies are also needed to explore the compound's potential applications in the treatment of other diseases such as infectious diseases and neurological disorders.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been found to exhibit significant biological activity against various diseases. However, further studies are needed to fully understand its mechanism of action and to evaluate its toxicity and pharmacokinetic properties. The compound's potential applications in the treatment of other diseases also need to be explored.
Méthodes De Synthèse
The synthesis of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine involves the reaction of 3,3-difluorocyclopentanone with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and antimicrobial properties.
Propriétés
IUPAC Name |
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2S/c12-11(13)4-3-9(6-11)7-14-10-2-1-5-17(15,16)8-10/h9-10,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISFUDCRCLZKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NCC2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)

![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)
